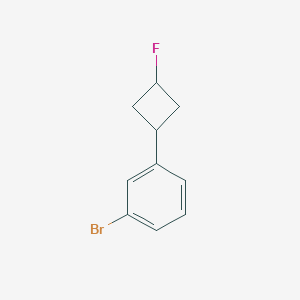
1-Bromo-3-(3-fluorocyclobutyl)benzene
Vue d'ensemble
Description
1-Bromo-3-(3-fluorocyclobutyl)benzene is a useful research compound. Its molecular formula is C10H10BrF and its molecular weight is 229.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-Bromo-3-(3-fluorocyclobutyl)benzene is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biochemical properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and features a bromine atom and a fluorinated cyclobutyl group attached to a benzene ring. The presence of halogen atoms can significantly influence the compound's reactivity and biological interactions.
Interactions with Biological Targets:
- The compound is known to interact with various receptors and enzymes, which may modulate their activity. Specifically, halogenated compounds often exhibit enhanced binding affinity to biological targets due to the unique electronic properties imparted by halogens .
Cellular Effects:
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that:
- Receptor Modulation: The compound may act as an agonist or antagonist at certain neurotransmitter receptors, similar to other halogenated aromatic compounds that interact with serotonin or dopamine receptors.
- Enzyme Inhibition: It could inhibit specific enzymes involved in metabolic pathways, thereby influencing the pharmacokinetics of co-administered drugs or endogenous substrates.
Research Findings
-
Anxiolytic Effects:
- In animal models, compounds structurally similar to this compound have shown anxiolytic effects at lower doses, while higher doses can lead to adverse effects such as hyperthermia.
- Metabolic Stability:
Case Studies
| Study | Findings |
|---|---|
| Study A | Investigated the anxiolytic properties in rodent models; lower doses showed reduced anxiety-like behaviors. |
| Study B | Evaluated metabolic pathways; identified CYP2D6 as a key enzyme in biotransformation. |
| Study C | Assessed receptor interactions; indicated potential binding to serotonin receptors but required further validation. |
Transport and Distribution
This compound is expected to cross biological membranes effectively due to its lipophilicity, enhancing its ability to reach central nervous system targets. Its distribution within tissues is likely mediated by specific transport proteins that facilitate cellular uptake.
Propriétés
IUPAC Name |
1-bromo-3-(3-fluorocyclobutyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF/c11-9-3-1-2-7(4-9)8-5-10(12)6-8/h1-4,8,10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSWWKNDMHGYBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1F)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















